molecular formula C12H23NO4 B13143687 (4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate

(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate

Cat. No.: B13143687
M. Wt: 245.32 g/mol
InChI Key: FQWXPYFCLWKQLB-DTWKUNHWSA-N
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Description

(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a trimethyloxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate typically involves several steps:

    Protection of the Amine Group: The amine group of 2-azabicyclo[2.1.1]hexane is protected using tert-butyl chloroformate in the presence of triethylamine and dimethylformamide to yield the corresponding tert-butyl carbamate.

    Addition of Methyl 5-formyl-2-methoxybenzoate: This compound is added to the tert-butyl carbamate in the presence of sodium hydride and methanol to yield the corresponding tert-butyl ester.

    Reduction: The tert-butyl ester is reduced using sodium borohydride in the presence of methanol to yield the corresponding alcohol.

    Protection of the Alcohol Group: The alcohol group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole to yield the corresponding silyl ether.

    Addition of Ethyl Chloroformate: This is added to the silyl ether in the presence of triethylamine and dimethylformamide to yield the corresponding carbamate.

    Deprotection: The amine group is deprotected using hydrochloric acid in the presence of sodium bicarbonate and ethyl acetate to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one
  • (3S,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol

Uniqueness

(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate is unique due to its specific chiral configuration and the presence of both a tert-butyl group and a hydroxymethyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl (4S,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C12H23NO4/c1-8-9(7-14)16-12(5,6)13(8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3/t8-,9+/m0/s1

InChI Key

FQWXPYFCLWKQLB-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1[C@H](OC(N1C(=O)OC(C)(C)C)(C)C)CO

Canonical SMILES

CC1C(OC(N1C(=O)OC(C)(C)C)(C)C)CO

Origin of Product

United States

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